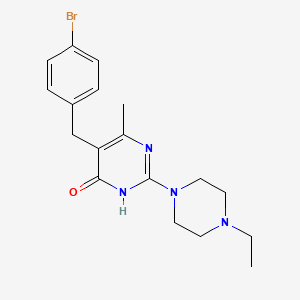methanone](/img/structure/B11191835.png)
[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](6-methoxy-3-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a pyrrolidinyl group, and a methoxy-pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone typically involves multiple steps, including the formation of the cyclopropylmethoxy group, the pyrrolidinyl group, and the methoxy-pyridyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone include:
- 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone
- 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone
- 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone
Uniqueness
The uniqueness of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C15H20N2O3/c1-19-14-5-4-12(8-16-14)15(18)17-7-6-13(9-17)20-10-11-2-3-11/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
InChI Key |
AIJIKHYRBTVPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B11191780.png)

![N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11191787.png)
![ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11191789.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11191790.png)
![N-benzyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11191791.png)
![2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11191794.png)
![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11191805.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191807.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11191811.png)
![ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B11191823.png)
![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-tert-butylacetamide](/img/structure/B11191832.png)
